N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
CAS No.:
Cat. No.: VC14984077
Molecular Formula: C19H23NO7
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO7 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C19H23NO7/c1-5-6-13(18(22)23)20-17(21)8-12-10(2)11-7-15(25-3)16(26-4)9-14(11)27-19(12)24/h7,9,13H,5-6,8H2,1-4H3,(H,20,21)(H,22,23) |
| Standard InChI Key | KLPWNZQAKJIFJZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)OC)C |
Introduction
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic organic compound belonging to the chromenone (coumarin) derivatives. This compound integrates a coumarin backbone with an acetylated norvaline moiety, creating a unique molecular structure with significant potential for pharmacological applications. Coumarins are well-known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, while the inclusion of norvaline enhances its bioactivity profile.
Synthesis
The synthesis of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves:
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Coumarin Derivative Preparation: The chromenone backbone is synthesized through condensation reactions involving phenolic precursors and β-keto esters.
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Acetylation: The coumarin derivative undergoes acetylation to introduce the acetyl group.
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Norvaline Conjugation: The final step involves coupling norvaline with the acetylated coumarin using peptide-bond-forming agents like carbodiimides or similar catalysts.
Optimization of reaction conditions (e.g., solvents, pH, temperature) is critical to ensure high yield and purity.
Biological Activities
The compound exhibits promising biological activities due to its dual functionality as a coumarin derivative and an amino acid conjugate:
Anti-inflammatory Activity
Coumarins are known inhibitors of inflammatory mediators like cyclooxygenase (COX). The addition of norvaline may enhance this activity by modulating nitric oxide pathways.
Anticancer Potential
Coumarins have been studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The incorporation of norvaline may further enhance these effects by influencing metabolic enzymes.
Mechanism of Action
The mechanism of action for N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is hypothesized to involve:
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Enzyme Inhibition: Interaction with enzymes like COX or reactive oxygen species (ROS)-producing enzymes.
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Metabolic Modulation: Norvaline may inhibit arginase activity, thereby affecting nitric oxide production.
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Signal Transduction Pathways: Coumarins influence pathways such as NF-kB or MAPK, which regulate inflammation and cell survival.
Drug Development
The compound's structural features make it a candidate for drug development targeting inflammatory diseases, oxidative stress-related disorders, and certain cancers.
Research Tool
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can be used in biochemical studies to explore coumarin derivatives' effects on cellular processes.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with related molecules is presented below:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 5-Hydroxyflavone | Flavonoid | Strong antioxidant properties |
| N-Acetyl-L-valine | Amino Acid Derivative | Simple structure; lacks chromenone moiety |
| N-[4-(Hydroxymethyl)phenyl]glycine | Amino Acid Derivative | Lacks chromenone structure |
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-y)acetyl]norvaline stands out due to its dual functionality as both a coumarin derivative and an amino acid conjugate.
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